![molecular formula C19H18ClN3O2 B2776152 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941895-48-3](/img/structure/B2776152.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
“N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide” is a chemical compound with the CAS Number: 52191-26-1 . It has a molecular weight of 236.7 and its linear formula is C12H13ClN2O .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H13ClN2O . Unfortunately, the specific structural details or a diagram of the molecule were not found in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anticancer Activity
Indole derivatives, such as N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide, have been extensively studied for their potential anticancer properties. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. They may inhibit the growth of tumor cells by interfering with cell cycle progression or inducing apoptosis .
Antimicrobial Properties
The indole moiety is a critical structure in the development of new antimicrobial agents. Research has shown that indole derivatives can be effective against a broad spectrum of bacteria and fungi, making them valuable in the fight against infectious diseases .
Neuroprotective Effects
Indole-based compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis, which are common pathways leading to neuronal death in conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Uses
The anti-inflammatory activity of indole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, which is beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Applications
Indole derivatives have been identified as potent antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV, by targeting specific stages of the viral life cycle or by boosting the host’s immune response .
Antidiabetic Potential
Research into indole derivatives has also extended into metabolic disorders, including diabetes. These compounds may influence glucose metabolism and insulin sensitivity, offering a potential therapeutic avenue for managing type 2 diabetes .
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development involving indole derivatives, including “N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide”.
Mechanism of Action
Target of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may interact with a variety of targets related to these biological activities.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could lead to a variety of changes in cellular function depending on the specific target.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-7-3-1-5-14(16)12-23-19(25)18(24)21-10-9-13-11-22-17-8-4-2-6-15(13)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLLWZKGXJZNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide |
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